Welcome to the BenchChem Online Store!
molecular formula C11H23N3O2 B8421144 2-[4-(2-Hydroxyethyl)-1-piperazinyl]methylmorpholine CAS No. 202990-52-1

2-[4-(2-Hydroxyethyl)-1-piperazinyl]methylmorpholine

Cat. No. B8421144
M. Wt: 229.32 g/mol
InChI Key: VWCCAIMSEFRCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06140330

Procedure details

4-Benzyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]methylmorpholine (16 g) is dissolved in ethanol (160 ml), and thereto is added palladium hydroxide (1.6 g). The mixture is subjected to de-benzylation at 50° C. under hydrogen atmosphere. Five hours later, the mixture is filtered through a cerite pad, and the filtrate is concentrated under reduced pressure. The resulting crystals are washed with diethyl ether-n-hexane to give 2-[4-(2-hydroxyethyl)-1-piperazinyl]methylmorpholine (9.09 g).
Name
4-Benzyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]methylmorpholine
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][O:11][CH:10]([CH2:14][N:15]2[CH2:20][CH2:19][N:18]([CH2:21][CH2:22][OH:23])[CH2:17][CH2:16]2)[CH2:9]1)C1C=CC=CC=1>C(O)C.[OH-].[Pd+2].[OH-]>[OH:23][CH2:22][CH2:21][N:18]1[CH2:19][CH2:20][N:15]([CH2:14][CH:10]2[O:11][CH2:12][CH2:13][NH:8][CH2:9]2)[CH2:16][CH2:17]1 |f:2.3.4|

Inputs

Step One
Name
4-Benzyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]methylmorpholine
Quantity
16 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)CN1CCN(CC1)CCO
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.6 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is subjected to de-benzylation at 50° C. under hydrogen atmosphere
FILTRATION
Type
FILTRATION
Details
Five hours later, the mixture is filtered through a cerite pad
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
WASH
Type
WASH
Details
The resulting crystals are washed with diethyl ether-n-hexane

Outcomes

Product
Name
Type
product
Smiles
OCCN1CCN(CC1)CC1CNCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 9.09 g
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.